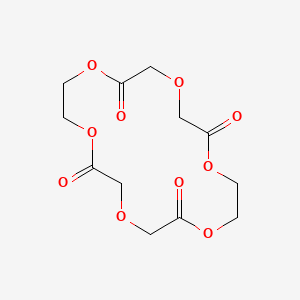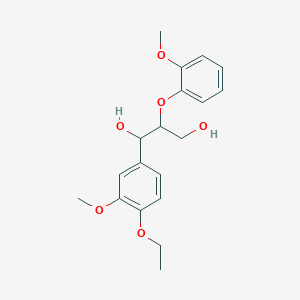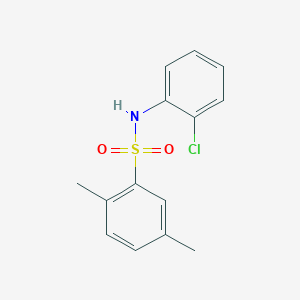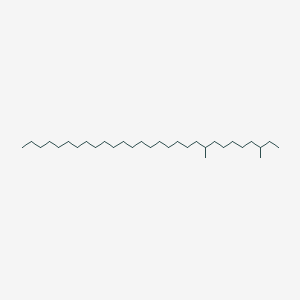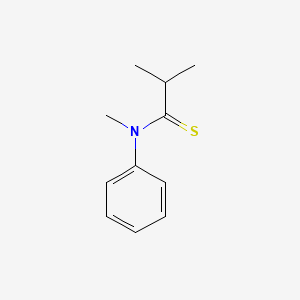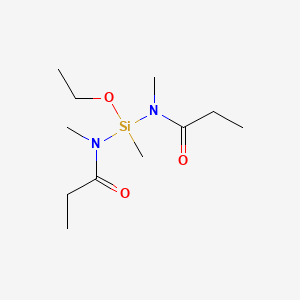
Bis(N-methylpropionamido)methylethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N-methylpropionamido)methylethoxysilane is an organosilicon compound that features both amide and ethoxy functional groups. This compound is known for its unique chemical properties, which make it valuable in various industrial and research applications. It is often used as a cross-linking agent and film-forming agent due to its ability to form stable bonds with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methylpropionamido)methylethoxysilane typically involves the reaction of methyl dichlorosilane with N-methylpropionamide and ethanol in a one-pot method. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
Starting Materials: Methyl dichlorosilane, N-methylpropionamide, ethanol.
Reaction Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), and controlled temperature.
Procedure: Methyl dichlorosilane is first reacted with N-methylpropionamide to form an intermediate, which is then reacted with ethanol to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
化学反应分析
Types of Reactions
Bis(N-methylpropionamido)methylethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and corresponding amides.
Condensation: Forms siloxane bonds through condensation reactions with other silanes.
Substitution: Can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Other silanes or silanols, typically under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and N-methylpropionamide.
Condensation: Polysiloxanes and other siloxane-linked compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Bis(N-methylpropionamido)methylethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its film-forming properties.
作用机制
The mechanism of action of Bis(N-methylpropionamido)methylethoxysilane involves its ability to form stable bonds with other molecules through its silane and amide groups. The ethoxy group can undergo hydrolysis to form silanols, which can then participate in condensation reactions to form siloxane bonds. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of the materials it is incorporated into.
相似化合物的比较
Similar Compounds
- Bis(N-methylbenzamido)methylethoxysilane
- Bis(dimethylamino)methylethoxysilane
- Bis(trimethylsilyl)methylethoxysilane
Uniqueness
Bis(N-methylpropionamido)methylethoxysilane is unique due to its specific combination of amide and ethoxy functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both cross-linking and film-forming properties are desired. Compared to similar compounds, it offers a distinct set of chemical properties that can be tailored for specific industrial and research needs.
属性
CAS 编号 |
72928-08-6 |
|---|---|
分子式 |
C11H24N2O3Si |
分子量 |
260.40 g/mol |
IUPAC 名称 |
N-[ethoxy-methyl-[methyl(propanoyl)amino]silyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H24N2O3Si/c1-7-10(14)12(4)17(6,16-9-3)13(5)11(15)8-2/h7-9H2,1-6H3 |
InChI 键 |
RMHIJUWLNYRAQA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C)[Si](C)(N(C)C(=O)CC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
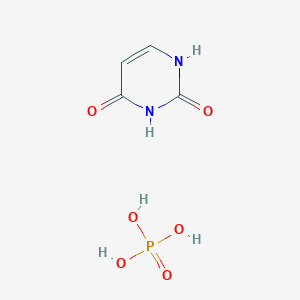
![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)
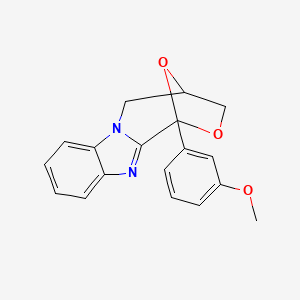
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)

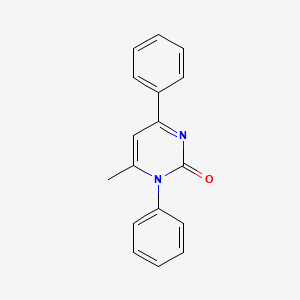
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
